![molecular formula C14H23NO4 B13135338 Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the cyclopenta[c]pyrrole family, which is characterized by a fused ring system that includes both cyclopentane and pyrrole rings. The presence of the acetic acid and the tert-butoxycarbonyl (Boc) protecting group further adds to its chemical complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the acetic acid moiety and the Boc protecting group. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting group reagents such as di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclopenta[c]pyrrole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
類似化合物との比較
Similar Compounds
- Cyclopenta[c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, 2-(phenylmethyl) ester
- Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester
Uniqueness
Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- stands out due to its specific structural features, such as the acetic acid moiety and the Boc protecting group
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-[(3aR,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(6-12(16)17)11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1 |
InChIキー |
MBVUTYWTMHCJFZ-HBNTYKKESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


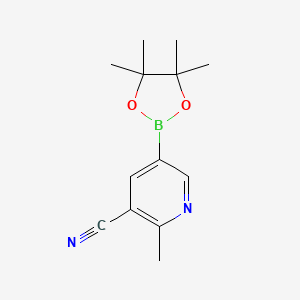
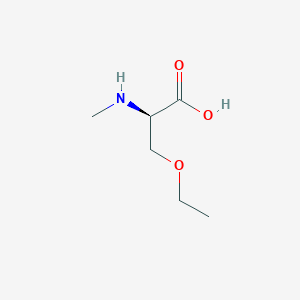
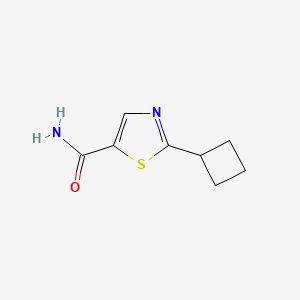
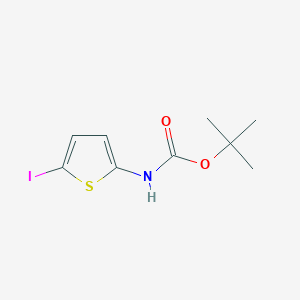
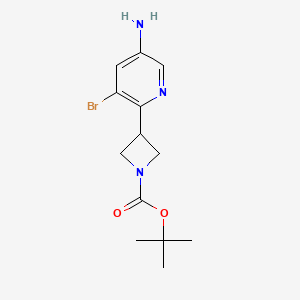
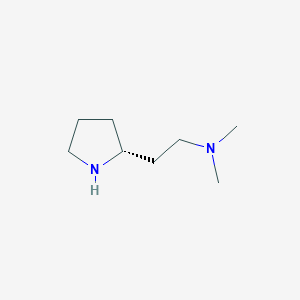
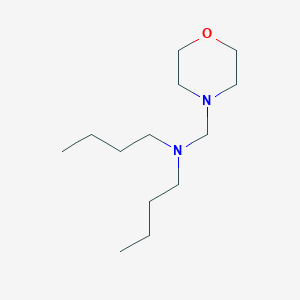
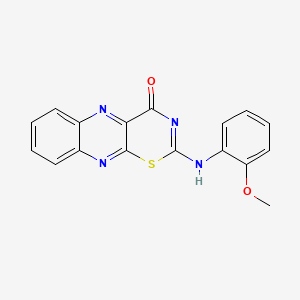
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
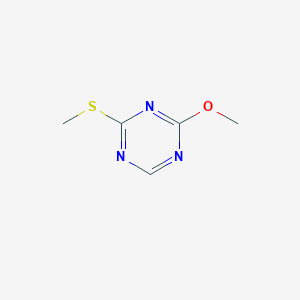

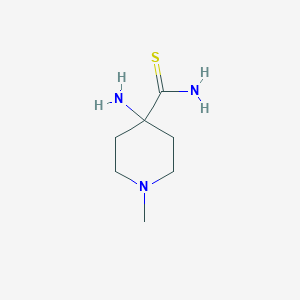
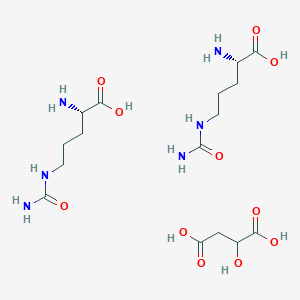
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
